molecular formula C7H4ClF3O B3104423 1-(Chlorodifluoromethoxy)-4-fluorobenzene CAS No. 147992-31-2

1-(Chlorodifluoromethoxy)-4-fluorobenzene

Cat. No. B3104423
CAS RN: 147992-31-2
M. Wt: 196.55 g/mol
InChI Key: ZZNKGCGNVFQMCN-UHFFFAOYSA-N
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Description

1-(Chlorodifluoromethoxy)-4-fluorobenzene, otherwise known as 1-chloro-4-fluorodifluoromethoxybenzene, is an organic compound with a molecular formula of C7H3ClF2O. It is a colorless solid with a faint odor and is soluble in organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. This compound is also used in the production of dyes, plastics, and other materials. It has a wide range of applications in the chemical industry and has been used in research laboratories for many years.

Scientific Research Applications

Organometallic Chemistry and Catalysis

The research on partially fluorinated benzenes, including compounds like 1-(Chlorodifluoromethoxy)-4-fluorobenzene, has highlighted their utility in organometallic chemistry and transition-metal-based catalysis. These compounds, due to fluorine substituents, exhibit reduced π-electron density and weak metal center binding, making them excellent solvents or ligands in metal-catalyzed reactions. Their inertness and the possibility for C-H and C-F bond activation offer new avenues for organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Crystallography and Molecular Structure

Fluorinated benzenes, including those similar to 1-(Chlorodifluoromethoxy)-4-fluorobenzene, have been extensively studied for their crystal structures. These studies provide insights into the effects of fluorination on molecular packing, hydrogen bonding, and other intermolecular interactions, critical for understanding the properties of materials and their potential applications. For instance, the crystal structure of flufenoxuron, a benzoylurea pesticide, reveals the importance of N—H⋯O hydrogen bonds and π–π interactions, which could be relevant for designing new compounds with optimized properties (Jeon et al., 2014).

Environmental Science and Biodegradation

In the context of environmental science, the biodegradation of fluorinated compounds, including difluorobenzenes which are structurally related to 1-(Chlorodifluoromethoxy)-4-fluorobenzene, has been explored. These compounds, used in various industrial applications, pose a challenge due to their persistence in the environment. Studies like the degradation of difluorobenzenes by Labrys portucalensis highlight microbial pathways capable of breaking down these resilient molecules, offering a basis for bioremediation strategies (Moreira et al., 2009).

Fluorination Techniques

Research into the fluorination of aromatic compounds using xenon difluoride in the presence of boron trifluoride etherate has shown effective methods for introducing fluorine atoms into benzene rings, yielding fluorobenzene and its derivatives. This technique is significant for synthesizing fluorinated analogs of 1-(Chlorodifluoromethoxy)-4-fluorobenzene, with potential applications in developing new pharmaceuticals and agrochemicals (Fedorov et al., 2015).

properties

IUPAC Name

1-[chloro(difluoro)methoxy]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-7(10,11)12-6-3-1-5(9)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNKGCGNVFQMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chlorodifluoromethoxy)-4-fluorobenzene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Chlorodifluoromethoxy)-4-fluorobenzene
Reactant of Route 2
1-(Chlorodifluoromethoxy)-4-fluorobenzene
Reactant of Route 3
1-(Chlorodifluoromethoxy)-4-fluorobenzene
Reactant of Route 4
1-(Chlorodifluoromethoxy)-4-fluorobenzene
Reactant of Route 5
1-(Chlorodifluoromethoxy)-4-fluorobenzene
Reactant of Route 6
1-(Chlorodifluoromethoxy)-4-fluorobenzene

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